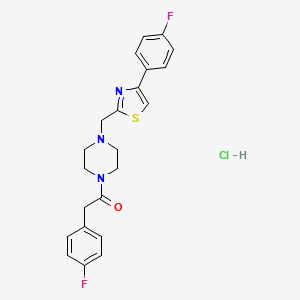
2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C22H22ClF2N3OS and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Fluorophenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, a thiazole moiety, and a piperazine ring. Its chemical formula is C18H21ClF2N2OS, and it has a molecular weight of approximately 388.89 g/mol. The presence of the fluorine atom is significant for enhancing biological activity through lipophilicity and electronic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, thiazole-containing compounds have shown promising results against multidrug-resistant pathogens. In vitro tests demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for some derivatives, indicating strong antimicrobial potential against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | S. epidermidis |
Anticancer Activity
The anticancer properties of related thiazole derivatives have also been investigated. For example, compounds containing similar structural motifs exhibited significant antiproliferative effects in various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. One study reported a growth inhibition (GI) value of 86.28% against the HOP-92 NSCLC cell line at a concentration of 10 μM .
| Cell Line | Compound | GI (%) at 10 μM |
|---|---|---|
| HOP-92 (NSCLC) | 4b | 86.28 |
| HCT-116 (Colorectal) | 4a | 40.87 |
| SK-BR-3 (Breast Cancer) | 4h | 46.14 |
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The thiazole ring is known for its role in inhibiting enzymes involved in DNA replication and repair, while the piperazine moiety enhances binding affinity to various receptors . Studies suggest that these interactions may lead to disrupted cellular processes in pathogens and cancer cells.
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing thiazole derivatives found that specific modifications led to enhanced antimicrobial activity against resistant strains. The study highlighted the importance of structural variations in optimizing efficacy .
- Anticancer Screening : In another investigation, compounds similar to our target were screened against the NCI-60 panel, revealing potent anticancer properties with specific attention to mechanisms targeting kinase receptors .
属性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3OS.ClH/c23-18-5-1-16(2-6-18)13-22(28)27-11-9-26(10-12-27)14-21-25-20(15-29-21)17-3-7-19(24)8-4-17;/h1-8,15H,9-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBJMZZQFOQFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














